3-Methyl-2-butenoic acid

Description

3,3-Dimethylacrylic acid has been reported in Farfugium japonicum, Peucedanum japonicum, and other organisms with data available.

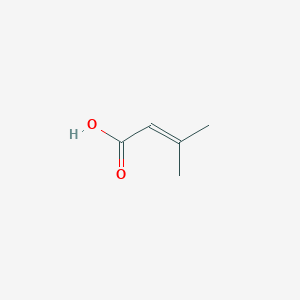

structure

Structure

3D Structure

Properties

IUPAC Name |

3-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4(2)3-5(6)7/h3H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPNJNDODFVZLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047145 | |

| Record name | 3,3-Dimethylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow crystalline powder; [Acros Organics MSDS], Solid, Solid; green, phenolic, dairy aroma | |

| Record name | 3-Methylcrotonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Senecioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Methylcrotonic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1213/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

195.00 to 197.00 °C. @ 760.00 mm Hg | |

| Record name | Senecioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10 mg/mL, Soluble in most organic solvents, soluble (in ethanol) | |

| Record name | Senecioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Methylcrotonic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1213/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

541-47-9 | |

| Record name | 3-Methyl-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senecioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethylacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Dimethylacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Dimethylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcrotonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL CROTONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKV8I38F9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Senecioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

65 °C | |

| Record name | Senecioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enigmatic Presence of 3-Methyl-2-Butenoic Acid in the Plant Kingdom: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-butenoic acid, also known as senecioic acid or 3,3-dimethylacrylic acid, is a short-chain fatty acid that has been identified as a metabolite in various plant species. Its presence, biosynthesis, and potential physiological roles are of growing interest to researchers in plant biology, natural product chemistry, and drug development. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants, detailing its quantification, potential biosynthetic pathways, and putative functions, particularly in plant defense.

Natural Occurrence and Quantitative Data

This compound has been reported in a diverse range of plant species, suggesting a widespread, albeit often in trace amounts, distribution. Its presence has been documented in the following plants:

-

Farfugium japonicum (Leopard plant)[1]

-

Peucedanum japonicum (Coastal hog fennel)[1]

-

Arctic bramble (Rubus arcticus)

-

Bread wheat (Triticum aestivum)

-

Cocoa (Theobroma cacao)

-

Coffee (Coffea spp.)

-

Noni fruit (Morinda citrifolia)

-

Raspberry (Rubus idaeus), particularly in wild varieties[2]

While the qualitative presence of this compound is established in these species, comprehensive quantitative data remains scarce. The available information primarily indicates its existence in trace amounts. One study on the volatile compounds of arctic bramble (Rubus arcticus) noted that the amount of this compound, along with other volatile acids, increased to approximately 5% of the total volatiles during the ripening process. This suggests a potential developmental regulation of its biosynthesis.

Table 1: Documented Natural Occurrence of this compound in Plants

| Plant Species | Common Name | Plant Part(s) Where Found | Quantitative Data |

| Farfugium japonicum | Leopard plant | Not specified | Not available |

| Peucedanum japonicum | Coastal hog fennel | Not specified | Not available |

| Rubus arcticus | Arctic bramble | Fruit | Increases to ~5% of total volatiles during ripening |

| Rubus idaeus | Raspberry (wild) | Fruit | Trace amounts[2] |

| Triticum aestivum | Bread wheat | Bread | Not available |

| Theobroma cacao | Cocoa | Not specified | Not available |

| Coffea spp. | Coffee | Not specified | Not available |

| Morinda citrifolia | Noni fruit | Fruit | Not available |

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on its chemical structure, a plausible route involves a branch from the well-established isoprenoid biosynthesis pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids.

Both pathways produce the fundamental five-carbon building blocks of isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). It is hypothesized that 3,3-dimethylacryloyl-CoA, an intermediate in the degradation of the amino acid leucine and also a potential intermediate in a branch of the mevalonate pathway, serves as a direct precursor. The conversion of 3,3-dimethylacryloyl-CoA to this compound could then be catalyzed by a hydrolase enzyme.

Caption: Hypothesized biosynthetic pathways for this compound in plants.

Potential Role in Plant Defense and Signaling

While direct evidence for a signaling role of this compound in plants is currently limited, several lines of indirect evidence suggest its involvement in plant defense mechanisms.

-

Structural Analogy and Allelopathy: As a short-chain fatty acid and a secondary metabolite, it may possess allelopathic properties, affecting the germination and growth of neighboring plants. Phenolic compounds and other organic acids are known to act as signaling molecules in plant-microbe interactions and plant defense.

-

Precursor to Bioactive Compounds: 3,3-Dimethylacrylic acid is a known precursor in the chemical synthesis of antifungal agents and pyrethroid insecticides. This suggests that the compound or its derivatives could have inherent biocidal properties that plants might utilize for defense against pathogens or herbivores.

-

Induction during Ripening: The observed increase in this compound concentration during fruit ripening in arctic bramble could be linked to protecting the ripening fruit from microbial attack.

Further research is required to investigate whether this compound can induce the expression of plant defense genes, such as pathogenesis-related (PR) proteins, or act as a signaling molecule in systemic acquired resistance (SAR) or induced systemic resistance (ISR).

Caption: Hypothetical model of this compound's role in plant defense.

Experimental Protocols

The analysis of this compound in plant tissues typically involves extraction followed by chromatographic separation and detection. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable techniques.

Sample Preparation and Extraction for GC-MS and HPLC

A general protocol for the extraction of short-chain fatty acids from plant material is as follows:

-

Homogenization: Freeze fresh plant tissue (e.g., leaves, fruits) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction: Suspend the powdered tissue in an acidified aqueous solution (e.g., water with sulfuric acid or metaphosphoric acid to bring the pH to 2-3). This protonates the carboxylic acid, making it more soluble in organic solvents.

-

Solvent Partitioning: Perform a liquid-liquid extraction with a water-immiscible organic solvent such as diethyl ether or a mixture of diethyl ether and hexane. Repeat the extraction multiple times to ensure complete recovery.

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and then concentrate the extract under a gentle stream of nitrogen.

Caption: General workflow for the extraction of this compound from plant tissue.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound.

-

Derivatization: To improve volatility and chromatographic peak shape, the extracted acid is often derivatized. A common method is esterification to form a methyl ester (e.g., using BF3-methanol or by generating diazomethane) or silylation to form a trimethylsilyl (TMS) ester (e.g., using BSTFA or MSTFA).

-

GC Column: A polar capillary column, such as one with a polyethylene glycol (e.g., DB-WAX) or a modified polyester stationary phase, is typically used for the separation of fatty acid esters.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a final temperature of around 220-250 °C.

-

-

MS Detection: Electron ionization (EI) at 70 eV is standard. The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. The mass spectrum of this compound will show characteristic fragments that can be used for its identification.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides an alternative to GC-MS and may not require derivatization.

-

Stationary Phase: A reversed-phase C18 column is commonly used for the separation of short-chain fatty acids.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an acidified aqueous buffer (e.g., water with phosphoric acid or formic acid) and an organic modifier like acetonitrile or methanol. The acidic mobile phase is crucial to keep the carboxylic acid in its protonated form for good retention and peak shape on the reversed-phase column.

-

Detection:

-

UV Detection: this compound has a chromophore (the carbon-carbon double bond conjugated with the carbonyl group) that allows for detection by UV absorbance, typically around 210-220 nm.

-

Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer provides higher selectivity and sensitivity. Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of carboxylic acids.

-

Conclusion and Future Directions

The presence of this compound in a variety of plant species points to its potential significance in plant metabolism and ecology. While its biosynthetic origins are likely linked to the isoprenoid pathway, the exact enzymatic steps and their regulation remain to be elucidated. The most significant knowledge gap lies in its physiological function. Future research should focus on:

-

Quantitative surveys: Comprehensive studies to quantify the concentration of this compound in different plant tissues and under various physiological and stress conditions.

-

Elucidation of the biosynthetic pathway: Identification and characterization of the enzymes responsible for its synthesis in plants.

-

Functional analysis: Investigating its role as a signaling molecule in plant defense by examining its ability to induce defense gene expression, phytoalexin accumulation, and resistance to pathogens and herbivores.

-

Allelochemical studies: Assessing its impact on the germination and growth of other plant species.

A deeper understanding of the biology of this compound in plants could open up new avenues for the development of novel, plant-derived biopesticides and pharmaceuticals.

References

The Biosynthesis of 3-Methyl-2-butenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-butenoic acid, also known as senecioic acid or 3-methylcrotonic acid, is a monounsaturated short-chain fatty acid.[1][2][3] It is a metabolite derived from the degradation of the branched-chain amino acid, leucine. This technical guide provides an in-depth overview of the biosynthesis pathway of this compound, presenting key enzymes, metabolic intermediates, and relevant clinical correlations. The guide also includes quantitative data where available and outlines experimental protocols for the key enzymatic steps, offering a valuable resource for researchers in metabolism and drug development.

Core Biosynthesis Pathway: Leucine Degradation

The primary route for the biosynthesis of this compound is through the catabolism of L-leucine. This pathway involves a series of enzymatic reactions that convert leucine into acetyl-CoA and acetoacetate. 3-Methylcrotonyl-CoA is a key intermediate in this pathway, and its hydrolysis leads to the formation of this compound.

The key enzymatic steps are as follows:

-

Transamination of Leucine: The pathway is initiated by the reversible transamination of L-leucine to α-ketoisocaproate (KICA). This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT) .

-

Oxidative Decarboxylation of α-Ketoisocaproate: KICA undergoes oxidative decarboxylation to form isovaleryl-CoA. This irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .

-

Dehydrogenation of Isovaleryl-CoA: Isovaleryl-CoA is then dehydrogenated to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD) .

-

Hydrolysis of 3-Methylcrotonyl-CoA: In the final step leading to the formation of the free acid, 3-methylcrotonyl-CoA is hydrolyzed to this compound. This reaction is catalyzed by a thioesterase . While the specific thioesterase responsible for this conversion in many organisms is not definitively identified, various thioesterases have been shown to act on acyl-CoA substrates.

In the main leucine degradation pathway, 3-methylcrotonyl-CoA is further carboxylated by 3-methylcrotonyl-CoA carboxylase (MCC) to form 3-methylglutaconyl-CoA. A deficiency in the MCC enzyme leads to a metabolic disorder known as 3-methylcrotonyl-CoA carboxylase deficiency, characterized by the accumulation of 3-methylcrotonyl-CoA and its derivatives, including this compound (in the form of 3-methylcrotonylglycine).

Signaling Pathway Diagram

References

An In-depth Technical Guide to 3-Methyl-2-butenoic Acid: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-butenoic acid, also known as senecioic acid or 3,3-dimethylacrylic acid, is a monounsaturated short-chain fatty acid.[1] It is a naturally occurring compound found in various plants and has garnered interest in the scientific community for its potential applications in chemical synthesis and as a starting material for various derivatives.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid with a characteristic odor. Its fundamental properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-methylbut-2-enoic acid | [1] |

| Synonyms | Senecioic acid, 3,3-Dimethylacrylic acid, β,β-Dimethylacrylic acid, 3-Methylcrotonic acid | |

| CAS Number | 541-47-9 | |

| Molecular Formula | C₅H₈O₂ | |

| Molecular Weight | 100.12 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 65-70 °C | [3] |

| Boiling Point | 194-195 °C | [3] |

| Density | 0.969 g/cm³ | [3] |

| Solubility | Soluble in water and most organic solvents. |

Chemical and Spectroscopic Properties

| Property | Value | Source(s) |

| pKa | 5.02 | [4] |

| Flash Point | 93 °C (closed cup) | |

| Refractive Index (n²⁰/D) | 1.4364 | |

| ¹H NMR (600 MHz, D₂O, pH 7.4) | δ 1.78 (s, 3H), 1.91 (s, 3H), 5.65 (s, 1H) | [5] |

| ¹³C NMR | δ 21.8, 28.1, 123.9, 149.4, 180.1 | [5] |

| Major IR Absorptions (cm⁻¹) | ~3000 (broad, O-H), ~1700 (C=O), ~1650 (C=C) | |

| Major Mass Spec Fragments (m/z) | 100 (M+), 85, 83, 55, 43 |

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 3-methyl-2-butenal.[6]

Materials:

-

3-methyl-2-butenal

-

Cuprous chloride (catalyst)

-

Pressurized air or oxygen

-

Stainless steel pressure reactor

-

Stirring apparatus

-

Filtration apparatus

-

Drying oven

Procedure:

-

Charge a 1000 mL stainless steel pressure reactor with 420g (5.0 mol) of 3-methyl-2-butenal and 0.5g of cuprous chloride.

-

Initiate stirring at a rate of 500-800 rpm.

-

Pressurize the reactor with air to 0.3 MPa.

-

Maintain the reaction temperature between 40-60 °C. The reaction is exothermic, and cooling may be required.

-

Monitor the pressure. As the reaction consumes oxygen, the pressure will drop.

-

Once the pressure drops to 0.25-0.26 MPa, slowly vent the reactor to atmospheric pressure.

-

Repressurize the reactor with air to 0.3 MPa and continue the reaction.

-

Repeat the pressurization and venting cycle until the pressure no longer decreases after introducing fresh air, indicating the reaction is complete.

-

Cool the reactor to 0 °C to precipitate the this compound solid.

-

Filter the solid product and dry it in an oven.

-

The filtrate can be further processed to recover unreacted aldehyde and dissolved product.

Characterization Methods

Objective: To confirm the molecular structure of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker 600 MHz)

-

NMR tubes

Sample Preparation:

-

Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃). For D₂O, the pH can be adjusted to 7.4.[5]

¹H NMR Acquisition Parameters:

-

Frequency: 600 MHz

-

Solvent: D₂O

-

Temperature: 298 K

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 s

¹³C NMR Acquisition Parameters:

-

Frequency: 150 MHz

-

Solvent: D₂O

-

Temperature: 298 K

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2-5 s

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid this compound directly onto the ATR crystal.

Data Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty ATR crystal before analyzing the sample.

-

Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

Data Acquisition (EI-MS):

-

Ionization Energy: 70 eV

-

Mass Range: m/z 30-200

Synthesis and Metabolic Context

While a specific, detailed signaling pathway involving this compound is not extensively documented in readily available literature, its role in fatty acid metabolism is recognized.[4] A well-defined workflow for its chemical synthesis provides a clear logical relationship that can be visualized.

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound from 3-methyl-2-butenal.

References

- 1. This compound | C5H8O2 | CID 10931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Showing Compound this compound (FDB000736) - FooDB [foodb.ca]

- 5. bmse000581 this compound at BMRB [bmrb.io]

- 6. CN101391948B - Method for preparing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structural Isomers and Stereoisomers of 3-Methyl-2-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereoisomers of 3-methyl-2-butenoic acid, with a focus on their chemical properties, synthesis, and biological significance. This document is intended to serve as a valuable resource for researchers and professionals involved in organic chemistry, natural products, and drug development.

Introduction to this compound and its Isomers

This compound (IUPAC name: 3-methylbut-2-enoic acid), also known as senecioic acid or β,β-dimethylacrylic acid, is an unsaturated monocarboxylic acid with the chemical formula C₅H₈O₂.[1][2] Its isomers are of significant interest due to their presence in various natural products and their diverse biological activities. These isomers can be broadly categorized into stereoisomers and structural (constitutional) isomers.

The most prominent stereoisomers are the geometric isomers of 2-methyl-2-butenoic acid: angelic acid (cis or Z isomer) and tiglic acid (trans or E isomer).[3][4] These two compounds exhibit distinct physical and chemical properties, as well as different biological effects.

Beyond stereoisomerism, a number of structural isomers with the same molecular formula C₅H₈O₂ exist, primarily as other unsaturated carboxylic acids with varying carbon skeletons and double bond positions. A systematic examination reveals several key structural isomers that are relevant in chemical and biological contexts.

Structural and Stereoisomers of C₅H₈O₂ Carboxylic Acids

The molecular formula C₅H₈O₂ corresponds to a degree of unsaturation of two, which can be accounted for by a carbon-carbon double bond and a carbonyl group in a carboxylic acid. The following table outlines the key structural and stereoisomers of this formula that are carboxylic acids.

| Isomer Name | IUPAC Name | Structure | Stereoisomerism |

| Tiglic Acid | (E)-2-Methylbut-2-enoic acid | CH₃CH=C(CH₃)COOH | Geometric (trans) |

| Angelic Acid | (Z)-2-Methylbut-2-enoic acid | CH₃CH=C(CH₃)COOH | Geometric (cis) |

| This compound | 3-Methylbut-2-enoic acid | (CH₃)₂C=CHCOOH | None |

| 3-Methyl-3-butenoic Acid | 3-Methylbut-3-enoic acid | CH₂=C(CH₃)CH₂COOH | None |

| 2-Methyl-3-butenoic Acid | 2-Methylbut-3-enoic acid | CH₂=CHCH(CH₃)COOH | Enantiomers (chiral) |

| Pent-2-enoic Acid | Pent-2-enoic acid | CH₃CH₂CH=CHCOOH | Geometric (cis/trans) |

| Pent-3-enoic Acid | Pent-3-enoic acid | CH₃CH=CHCH₂COOH | Geometric (cis/trans) |

| Pent-4-enoic Acid | Pent-4-enoic acid | CH₂=CHCH₂CH₂COOH | None |

| Cyclobutanecarboxylic Acid | Cyclobutanecarboxylic acid | C₄H₇COOH | None |

| 1-Methylcyclopropanecarboxylic Acid | 1-Methylcyclopropanecarboxylic acid | C₃H₄(CH₃)COOH | None |

| 2-Methylcyclopropanecarboxylic Acid | 2-Methylcyclopropanecarboxylic acid | C₃H₄(CH₃)COOH | Geometric & Enantiomers |

Quantitative Data of Key Isomers

The physical and chemical properties of these isomers vary significantly due to their different structures. The following table summarizes key quantitative data for the most prominent isomers.

| Property | Tiglic Acid | Angelic Acid | This compound | 3-Methyl-3-butenoic Acid | 2-Methyl-3-butenoic Acid |

| CAS Number | 80-59-1 | 565-63-9 | 541-47-9 | 1617-31-8 | 53774-20-2 |

| Molecular Weight ( g/mol ) | 100.12 | 100.12 | 100.12 | 100.12 | 100.12 |

| Melting Point (°C) | 64.5 | 45.5 | 70 | - | - |

| Boiling Point (°C) | 198.5 | 185 | 197 | - | - |

| Density (g/cm³) | 1.021 (at 20°C) | 1.026 (at 20°C) | 0.969 | - | - |

| pKa | ~4.96 | ~4.42 | - | 4.39 (Predicted)[5] | 4.36 (Predicted)[6] |

| ¹H NMR (CDCl₃, δ ppm) | 1.83 (d), 1.84 (s), 7.02 (q) | 1.95 (d), 2.05 (s), 6.15 (q) | 1.91 (s), 2.18 (s), 5.70 (s) | - | - |

| ¹³C NMR (CDCl₃, δ ppm) | 12.1, 14.4, 128.8, 138.4, 173.6 | 15.9, 20.4, 127.8, 139.8, 172.5 | 20.6, 27.5, 115.9, 159.9, 172.0 | - | - |

Experimental Protocols

Synthesis of Tiglic Acid

A common method for the synthesis of tiglic acid involves the dehydration of 2-hydroxy-2-methylbutyric acid, which can be prepared from the reaction of a Grignard reagent with α-ketobutyric acid or acetoacetic acid.

Protocol for Synthesis of Tiglic Acid:

-

Preparation of Ethyl Grignard Reagent: In a 2 L reaction flask under a nitrogen atmosphere, add 17.5 g of magnesium turnings and 200 g of tetrahydrofuran. Slowly add a solution of 77.34 g of ethyl bromide in tetrahydrofuran dropwise, maintaining the temperature at 35°C to initiate the Grignard reaction. After the addition is complete, continue stirring for 30 minutes.

-

Reaction with Acetoacetic Acid: Once the ethyl Grignard reagent is prepared, add 2.5 g of HMPA or DMPU. Cool the system to 20°C and slowly add 25 g of acetoacetic acid, ensuring the internal temperature does not exceed 40°C. Allow the reaction to proceed for 2 hours after the addition is complete.

-

Work-up and Isolation of Intermediate: Cool the reaction mixture to 10-15°C and slowly add 200 g of 15% sulfuric acid to adjust the pH to 3-4. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic phases and concentrate under reduced pressure to obtain the intermediate, 2-hydroxy-2-methylbutyric acid.

-

Dehydration to Tiglic Acid: Prepare a 67% sulfuric acid solution by slowly adding 37 g of concentrated sulfuric acid to 18.5 g of water. Add 18.5 g of the intermediate and heat the mixture to 140°C under reflux.

-

Purification: After cooling in an ice bath, slowly add 100 g of 30% sodium hydroxide solution to adjust the pH to 3-4. Extract with ethyl acetate (3 x 70 mL) and concentrate the combined organic layers to obtain the crude product. Recrystallize the crude product from an ethanol-water mixture to yield white crystalline tiglic acid.

Synthesis of Angelic Acid

Angelic acid can be synthesized from 2-methyl-3-crotononitrile.[3]

Protocol for Synthesis of Angelic Acid:

-

Isomerization of 2-methyl-3-crotononitrile: Treat 2-methyl-3-crotononitrile with activated alumina to obtain a mixture of (Z)-2-methyl-2-butene nitrile and (E)-2-methyl-2-butene nitrile.

-

Hydrolysis: Dissolve the mixture of nitriles in a 10% aqueous sodium hydroxide solution and heat at 70°C for 5 hours.

-

Work-up: After cooling to room temperature, extract the reaction mixture three times with ethyl acetate. Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate to obtain a mixture of angelic acid and tiglic acid.

-

Separation: Separate the angelic acid from the mixture by vacuum distillation, collecting the fraction at 83°C.[3]

Experimental Workflow for Separation of Angelic and Tiglic Acids

The separation of angelic acid and tiglic acid can be achieved by fractional distillation under reduced pressure, taking advantage of their different boiling points.

Biological Activities and Signaling Pathways

Angelic acid and its esters, found in various plants of the Apiaceae family, are known for their wide range of biological activities, including analgesic, anti-inflammatory, and sedative effects.[4] Recent research has begun to elucidate the molecular mechanisms underlying these activities.

Angelic Acid and the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[7] Some active compounds derived from plants containing angelic acid esters have been shown to stimulate cell proliferation and differentiation through the PI3K/Akt pathway. While the direct effect of angelic acid on this pathway is still under investigation, its presence in medicinally active plants suggests a potential role.

Angelic Acid as an Inducer of Ferroptosis via NRF2 Degradation

Recent studies have identified angelic acid as a ferroptosis inducer that targets the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. NRF2 is a master regulator of the antioxidant response, and its degradation can lead to increased oxidative stress.

Angelic acid has been shown to bind to the NRF2 protein, promoting its degradation through the ubiquitination-proteasome pathway. This relieves the inhibitory effect of NRF2 on oxidative stress and lipid peroxidation, thereby inducing ferroptosis in tumor cells. This mechanism suggests that angelic acid could be a promising candidate for cancer therapy.

Conclusion

The structural and stereoisomers of this compound represent a fascinating area of study with implications for organic synthesis, natural product chemistry, and pharmacology. The distinct properties and biological activities of isomers such as angelic acid and tiglic acid highlight the importance of stereochemistry in molecular function. The emerging understanding of the mechanisms of action of these compounds, particularly the role of angelic acid in modulating key signaling pathways like PI3K/Akt/mTOR and NRF2, opens up new avenues for drug discovery and development. This guide provides a foundational resource for professionals in the field to further explore the potential of these versatile molecules.

References

- 1. EP0112394B1 - Process for preparing angelic acid or its ester - Google Patents [patents.google.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. CN105061184A - Synthetic method of angelic acid - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

The Biological Activity of 3,3-Dimethylacrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylacrylic acid, also known as senecioic acid or 3-methylcrotonic acid, is a monocarboxylic acid with the chemical formula (CH₃)₂C=CHCOOH. While it is widely utilized as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances, its intrinsic biological activities are not extensively documented in publicly available literature.[1] This technical guide provides a comprehensive overview of the known biological roles of 3,3-Dimethylacrylic acid, focusing on its established function in human metabolism. Furthermore, this guide explores the biological activities of its derivatives and structurally related compounds, for which more extensive research is available, to provide a broader context for its potential biological effects. This includes the antimicrobial properties of acrylic acid-containing polymers, the insecticidal activity of its pyrethroid derivatives, and the immunomodulatory effects of a closely related saturated analog. This document aims to be a resource for researchers and professionals in drug development by consolidating the available data, presenting it in a structured format, and detailing relevant experimental methodologies.

Introduction to 3,3-Dimethylacrylic Acid

3,3-Dimethylacrylic acid is a white crystalline solid at room temperature, soluble in water and most organic solvents.[2] Its primary commercial applications lie in its role as a versatile building block for organic synthesis. It serves as a precursor for the production of various compounds, including the antifungal agent Ciclopirox Olamine and pyrethroid insecticides.[1] While its direct biological effects are not the primary focus of most research, it plays a crucial role in a key metabolic pathway.

Toxicological Profile: The acute oral toxicity of 3,3-Dimethylacrylic acid in rats is relatively low, with a reported LD50 of 3560 mg/kg.[2][3] It is classified as causing skin irritation and serious eye damage, and may cause respiratory irritation.[4][5]

Role in Leucine Metabolism

The most well-defined biological role of 3,3-Dimethylacrylic acid is as an intermediate in the catabolism of the essential branched-chain amino acid, leucine.[6][7][8] Specifically, it is the free acid form of 3-methylcrotonyl-CoA.

In the mitochondrial matrix, leucine undergoes a series of enzymatic reactions. A key step is the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, a reaction catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[9][10][11]

Pathophysiology: 3-Methylcrotonyl-CoA Carboxylase Deficiency

A deficiency in the MCC enzyme, due to mutations in the MCCC1 or MCCC2 genes, leads to an autosomal recessive metabolic disorder known as 3-methylcrotonylglycinuria (3-MCC deficiency).[6][12][13][14][15][16] This deficiency results in the accumulation of 3-methylcrotonyl-CoA, which is then hydrolyzed to 3,3-Dimethylacrylic acid (3-methylcrotonic acid) and subsequently converted to 3-hydroxyisovaleric acid and 3-methylcrotonylglycine, which are excreted in the urine.[11][12][16]

The clinical presentation of 3-MCC deficiency is highly variable, ranging from asymptomatic to severe metabolic crises, particularly in infants and young children, which can be triggered by illness or fasting.[6][13][14][17] Symptoms can include vomiting, lethargy, hypotonia, and in severe cases, seizures and coma.[6][14][18]

Leucine Catabolism Pathway

The following diagram illustrates the central role of the 3-methylcrotonyl-CoA/3,3-Dimethylacrylic acid intermediate in the leucine degradation pathway and the metabolic block in 3-MCC deficiency.

Biological Activities of Related Compounds

While data on 3,3-Dimethylacrylic acid is limited, studies on its derivatives and structural analogs provide insights into potential biological activities.

Antimicrobial Activity of Acrylic Polymers

Polymers and copolymers containing acrylic acid have demonstrated antimicrobial properties. The acidic nature of the polymer is believed to contribute to its bactericidal effect, which increases with a higher acrylic acid content.[15][19] These polymers have been shown to be effective against a range of bacteria, including Staphylococcus aureus and Escherichia coli.[19][20]

| Compound/Material | Organism | Activity | Reference |

| Poly(acrylic acid) (PAA) diblock copolymers | S. aureus, E. coli, P. aeruginosa | Bactericidal activity increases with acrylic acid content. | [15][19] |

| Acrylic resin with poly(2-tert-butylaminoethyl) methacrylate (PTBAEMA) | S. aureus, S. mutans | 25% PTBAEMA completely inhibited biofilm formation. | [20] |

Insecticidal Activity of Pyrethroid Derivatives

3,3-Dimethylacrylic acid is a precursor in the synthesis of pyrethroids, a major class of synthetic insecticides.[1] Pyrethroids are neurotoxins that act on the sodium ion channels of insects, causing paralysis and death.[21] Their toxicity varies widely depending on the specific chemical structure.

| Pyrethroid | Organism | Toxicity (LD50, oral, rat) | Reference |

| Pyrethrins (natural) | Rat | 200 - >2,600 mg/kg | [22] |

| Fenvalerate | Rat | 62 - 72 mg/kg (formulation) | [23] |

| Permethrin | Rat | 429 - 424 mg/kg (formulation) | [23] |

| Cypermethrin | Rat | 187 - 326 mg/kg | [24] |

| Deltamethrin | Rat | 128 - >5,000 mg/kg | [24] |

| Bifenthrin | Rat | 54 - 70 mg/kg | [24] |

Immunomodulatory Effects of a Saturated Analog

A recent study on 3,3-dimethylbutyric acid (DMBut) , the saturated analog of 3,3-Dimethylacrylic acid, has demonstrated significant immunomodulatory and anti-inflammatory effects. In a mouse model of collagen-induced arthritis, DMBut treatment led to a significant reduction in disease severity and a decrease in the circulating levels of pro-inflammatory cytokines IL-1β and IL-6.[25][26][27][28][29]

| Compound | Model | Effect | Quantitative Data | Reference |

| 3,3-Dimethylbutyric acid (DMBut) | Collagen-Induced Arthritis (mouse) | Reduced arthritis severity | >50% reduction in disease severity score | [26][27][29] |

| 3,3-Dimethylbutyric acid (DMBut) | Collagen-Induced Arthritis (mouse) | Reduced pro-inflammatory cytokines | Significant decrease in serum IL-1β and IL-6 | [25] |

| 3,3-Dimethylbutyric acid (DMBut) | LPS-stimulated macrophages (in vitro) | Reduced pro-inflammatory cytokines | Significant reduction in secreted IL-1β and IL-6 | [25] |

These findings suggest that small, branched-chain fatty acids may possess anti-inflammatory properties. While this has not been directly demonstrated for 3,3-Dimethylacrylic acid, it represents a promising avenue for future research. The observed reduction in key pro-inflammatory cytokines like IL-6 and IL-1β suggests a potential modulation of inflammatory signaling pathways, such as the NF-κB pathway.

Potential Anti-inflammatory Signaling Pathway

Based on the observed effects of the related compound 3,3-dimethylbutyric acid, a hypothetical signaling pathway is proposed below. It illustrates how a compound like 3,3-Dimethylacrylic acid might exert anti-inflammatory effects by inhibiting the NF-κB signaling cascade, a central regulator of inflammation.

References

- 1. 3,3-Dimethylacrylic acid | CAS#:541-47-9 | Chemsrc [chemsrc.com]

- 2. 3,3-Dimethylacrylic acid - Safety Data Sheet [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. sds.metasci.ca [sds.metasci.ca]

- 5. capotchem.com [capotchem.com]

- 6. metabolicsupportuk.org [metabolicsupportuk.org]

- 7. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 3-methylcrotonyl-CoA carboxylase deficiency: Clinical, biochemical, enzymatic and molecular studies in 88 individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]

- 13. Orphanet: 3-methylcrotonyl-CoA carboxylase deficiency [orpha.net]

- 14. 3-methylcrotonyl-CoA carboxylase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 15. The Molecular Basis of 3-Methylcrotonylglycinuria, a Disorder of Leucine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. 3-methylcrotonyl-CoA carboxylase deficiency in a child with developmental regression and delay: call for early diagnosis and multidisciplinary approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dshs.texas.gov [dshs.texas.gov]

- 19. Antimicrobial activity of poly(acrylic acid) block copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of an acrylic resin combined with an antimicrobial polymer on biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. files.givewell.org [files.givewell.org]

- 22. EXTOXNET PIP - PYRETHRINS AND PYRETHROIDS [extoxnet.orst.edu]

- 23. A comparative analysis of the acute toxicity of technical-grade pyrethroid insecticides and their commercial formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. beyondpesticides.org [beyondpesticides.org]

- 25. 3,3-dimethyl-1-butanol and Its Metabolite 3,3-dimethylbutyrate Ameliorate Arthritis Severity in CIA Independent of Choline TMA Lyase Activity - ACR Meeting Abstracts [acrabstracts.org]

- 26. 3,3-Dimethyl-1-Butanol and its Metabolite 3,3-Dimethylbutyrate Ameliorate Collagen-induced Arthritis Independent of Choline Trimethylamine Lyase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 3,3-dimethyl-1-butanol and its metabolite 3,3-dimethylbutyrate ameliorate collagen-induced arthritis independent of choline trimethylamine lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

The Multifaceted Role of Senecioic Acid as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senecioic acid, a branched-chain unsaturated fatty acid, is a plant secondary metabolite found in various species, notably within the genera Senecio and Ligularia. While research directly focused on senecioic acid is limited, evidence suggests its significant involvement in plant defense and allelopathic interactions. This technical guide synthesizes the current understanding of senecioic acid's biosynthesis, its ecological roles, and its potential as a signaling molecule. Detailed experimental protocols for its extraction and quantification are provided, alongside visualizations of its biosynthetic and potential signaling pathways to facilitate further research and application in drug development and agriculture.

Introduction

Plants produce a vast arsenal of secondary metabolites that are not directly involved in growth and development but are crucial for survival and interaction with the environment. Among these, senecioic acid (3-methyl-2-butenoic acid) represents a class of short-chain fatty acids with potential biological activity. Its presence in genera known for their toxicity and medicinal properties, such as Senecio, suggests a role in plant defense mechanisms. This guide provides an in-depth overview of the current knowledge surrounding senecioic acid as a plant metabolite, highlighting its biosynthesis, ecological functions, and potential signaling roles.

Biosynthesis of Senecioic Acid

The biosynthesis of senecioic acid in plants is understood to originate from the metabolism of the branched-chain amino acid, leucine.[1] The pathway shares intermediates with the well-established mevalonate pathway, a central route for the production of isoprenoids.[1]

Caption: Proposed biosynthetic pathway of Senecioic Acid.

Physiological and Ecological Roles

Allelopathic Effects

Allelopathy is a biological phenomenon where one plant inhibits the growth of another through the release of chemical compounds. Several studies on Senecio species, known producers of a variety of secondary metabolites, have demonstrated significant allelopathic potential. While these studies often analyze crude extracts containing a mixture of compounds, the observed inhibitory effects on seed germination and seedling growth of other plant species suggest that senecioic acid may contribute to the allelopathic activity of these plants.

Table 1: Allelopathic Effects of Senecio Species Extracts on Seed Germination and Seedling Growth

| Senecio Species | Target Species | Extract Concentration | Inhibition of Germination (%) | Inhibition of Root Growth (%) | Inhibition of Shoot Growth (%) |

| Senecio grisebachii | Wheat (Triticum aestivum) | 1% aqueous extract | Significant inhibition | Significant inhibition | Significant inhibition |

| Senecio grisebachii | Barley (Hordeum vulgare) | 1% aqueous extract | Significant inhibition | Significant inhibition | Significant inhibition |

| Senecio angulatus | Medicago sativa | 25% aqueous leaf extract | Not specified | >80% | >70% |

| Senecio angulatus | Portulaca oleracea | 25% aqueous leaf extract | ~50% | >90% | >80% |

Note: The data presented is a summary of findings from studies on Senecio extracts and may not be solely attributable to senecioic acid.

Role in Plant Defense

The production of senecioic acid is likely a component of a broader plant defense strategy against herbivores and pathogens. Short-chain unsaturated fatty acids and their derivatives can act as feeding deterrents or toxins to insects.[2] The accumulation of such compounds upon herbivore attack is a common plant defense response. While direct evidence for senecioic acid's role in herbivore deterrence is still needed, its presence in plants known for their toxicity to livestock supports this hypothesis.

Senecioic Acid in Plant Signaling

While there is no direct evidence of senecioic acid acting as a primary signaling molecule in plants, it is plausible that it functions as a component of the complex signaling network that governs plant defense responses. Plant defense signaling is primarily regulated by hormones such as jasmonic acid (JA) and salicylic acid (SA).[3][4] Herbivore attack or pathogen infection triggers a cascade of events leading to the synthesis of these hormones, which in turn activate defense-related genes. It is hypothesized that senecioic acid could act as an elicitor, a molecule that induces a defense response, potentially by modulating the jasmonate signaling pathway.

Caption: Hypothetical signaling pathway of Senecioic Acid in plant defense.

Experimental Protocols

Extraction of Senecioic Acid from Plant Material

This protocol is a generalized method adapted from procedures for extracting organic acids and other secondary metabolites from plant tissues.[5][6]

Materials:

-

Fresh or freeze-dried plant material (e.g., leaves, rhizomes)

-

Mortar and pestle or a mechanical grinder

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Deionized water

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (C18)

Procedure:

-

Sample Preparation: Homogenize 1-2 g of fresh plant material (or 0.1-0.2 g of dried material) to a fine powder using a mortar and pestle with liquid nitrogen or a mechanical grinder.

-

Extraction: Transfer the powdered tissue to a centrifuge tube and add 10 mL of a methanol:chloroform:water (3:1:1 v/v/v) extraction solvent.

-

Sonication: Sonicate the mixture for 30 minutes in a water bath at room temperature.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Solvent Evaporation: Evaporate the solvent to dryness using a rotary evaporator at 40°C.

-

Reconstitution and Purification: Reconstitute the dried extract in 1 mL of 50% methanol. For further purification, pass the reconstituted extract through a C18 SPE cartridge, pre-conditioned with methanol and then water. Elute the senecioic acid with methanol.

-

Final Preparation: Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase for HPLC or derivatization solvent for GC-MS analysis.

Quantification of Senecioic Acid by HPLC and GC-MS

5.2.1. High-Performance Liquid Chromatography (HPLC)

This method is based on established protocols for the analysis of organic acids in plant extracts.[7][8]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector at 210 nm.

-

Quantification: Based on a standard curve prepared with a certified senecioic acid standard.

Caption: General workflow for HPLC analysis of Senecioic Acid.

References

- 1. The biosynthesis of senecioic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intercropping Alters Phytochemical Defenses Against Insect Herbivory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]

- 4. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 8. phcogres.com [phcogres.com]

3-Methyl-2-Butenoic Acid in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-butenoic acid, also known as senecioic acid or 3-methylcrotonic acid, is a branched-chain unsaturated fatty acid that plays a role in various microbial metabolic pathways. Its significance is primarily recognized through its activated form, 3-methylcrotonyl-CoA, a key intermediate in the catabolism of the essential amino acid leucine. However, its involvement extends to other areas of microbial biochemistry, including potential roles in isoprenoid biosynthesis and as a secondary metabolite. This technical guide provides an in-depth overview of the core aspects of this compound in microbial metabolism, focusing on its metabolic pathways, analytical methods for its quantification, and its potential, though less understood, role in microbial signaling.

Metabolic Pathways Involving this compound

The primary context for this compound in microbial metabolism is as its coenzyme A thioester, 3-methylcrotonyl-CoA. This intermediate is central to the degradation of leucine and is also implicated in the catabolism of certain isoprenoids.

Leucine Catabolism

The breakdown of the branched-chain amino acid leucine is a universal metabolic pathway in bacteria, archaea, and eukaryotes. In this pathway, 3-methylcrotonyl-CoA is a critical intermediate. The carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA is a key step, catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[1][2][3] This reaction is essential for channeling the carbon skeleton of leucine into central metabolism, ultimately yielding acetyl-CoA and acetoacetate.[1] The MCC enzyme is typically a multimeric protein complex.[3] In bacteria like Xanthomonas citri, the MCC complex is vital for the pathogen's fitness during infection.[4]

The core steps of the leucine degradation pathway leading to and from 3-methylcrotonyl-CoA are summarized in the table below.

| Step | Substrate | Enzyme | Product | Microbial Examples |

| 1 | Isovaleryl-CoA | Isovaleryl-CoA dehydrogenase | 3-Methylcrotonyl-CoA | Widespread in bacteria |

| 2 | 3-Methylcrotonyl-CoA | 3-Methylcrotonyl-CoA carboxylase (MCC) | 3-Methylglutaconyl-CoA | Pseudomonas sp., Xanthomonas citri |

| 3 | 3-Methylglutaconyl-CoA | 3-Methylglutaconyl-CoA hydratase | 3-Hydroxy-3-methylglutaryl-CoA | Widespread in bacteria |

| 4 | 3-Hydroxy-3-methylglutaryl-CoA | HMG-CoA lyase | Acetyl-CoA + Acetoacetate | Widespread in bacteria |

Diagram of the Leucine Catabolism Pathway

Caption: Leucine catabolism pathway highlighting 3-Methylcrotonyl-CoA.

Isoprenoid Metabolism

In some bacteria, such as certain Pseudomonas species, 3-methylcrotonyl-CoA carboxylase is also involved in the metabolism of acyclic terpenoids.[4] Isoprenoids are a large and diverse class of organic molecules synthesized from five-carbon isoprene units. The biosynthesis of these units can occur via the mevalonate (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway. While the direct synthesis of free this compound from these pathways is not a primary route, intermediates in isoprenoid degradation can feed into the leucine catabolism pathway at the level of 3-methylcrotonyl-CoA.

Diagram of Isoprenoid Precursor Biosynthesis Pathways

Caption: Overview of the MVA and MEP pathways for isoprenoid precursor synthesis.

Biosynthesis of Butenoic Acid in Engineered Microbes

While the natural, direct biosynthesis of this compound as a primary product is not well-documented, engineered Escherichia coli has been shown to produce butenoic acid. This was achieved by heterologously expressing a thioesterase from Bacteroides thetaiotaomicron that can act on butenoyl-acyl carrier protein (ACP), an intermediate in fatty acid biosynthesis. By diverting this intermediate, free butenoic acid is produced. Further metabolic engineering, such as deleting the fadD gene (encoding acyl-CoA synthetase) to block fatty acid degradation, can enhance production.

| Strain | Genetic Modification | Butenoic Acid Titer (mg/L) |

| BL21(DE3) | pET28a-bTE | 11.4 |

| BL21-ΔfadD | pET28a-bTE | 18.7 |

| BL21-ΔfadD (with triclosan) | pET28a-bTE | 161.4 |

| BL21-ΔfadD (fed-batch) | pET28a-bTE | 4000 |

Data adapted from studies on engineered E. coli.

Potential Role in Microbial Signaling

The role of this compound as a signaling molecule in microbial communication, such as quorum sensing, is not yet firmly established. However, several lines of evidence suggest its potential involvement:

-

Structural Similarity to Known Signaling Molecules: Short-chain fatty acids and their derivatives are known to act as signaling molecules in bacteria. For instance, Streptomyces species use γ-butyrolactones, which are structurally related to short-chain fatty acids, as autoregulators for secondary metabolism and morphological differentiation.[5][6]

-

Production as a Secondary Metabolite: The production of various organic acids, including branched-chain fatty acids, as secondary metabolites is common in bacteria like Rhodococcus.[7][8][9][10] These secondary metabolites often have roles in inter- and intra-species communication.

-

Insect-Bacteria Interactions: Volatile organic compounds, including branched-chain fatty acids and their derivatives, are known to mediate interactions between insects and bacteria.[11] This suggests a potential role for such compounds in chemical ecology and signaling beyond a single microbial species.

Further research is required to elucidate a definitive signaling role for this compound in specific microbial systems.

Experimental Protocols

Accurate quantification of this compound in microbial cultures is crucial for studying its metabolism. The following sections outline key experimental methodologies.

Extraction of Short-Chain Fatty Acids from Microbial Cultures

A common method for extracting short-chain fatty acids (SCFAs) from bacterial cultures involves liquid-liquid extraction.

Protocol: Acidified Liquid-Liquid Extraction

-

Sample Preparation: Centrifuge the microbial culture to pellet the cells. The supernatant can be analyzed for secreted SCFAs. For total cellular and secreted SCFAs, the entire culture can be used.

-

Acidification: Acidify the sample (supernatant or whole culture) to a pH of approximately 2-3 using a strong acid (e.g., HCl or sulfuric acid). This protonates the carboxylic acids, making them more soluble in organic solvents.

-

Extraction: Add an equal volume of a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

-

Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and transfer of the SCFAs into the organic phase.

-

Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

-

Collection: Carefully collect the upper organic layer containing the SCFAs.

-

Drying: Dry the organic extract over an anhydrous salt like sodium sulfate to remove any residual water.

-

Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen gas.

-

Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry, the extracted fatty acids are often derivatized to their more volatile methyl esters (FAMEs). This can be achieved by reacting the extract with a methylating agent such as BF3-methanol or by acidic methanolysis.[12][13]

Diagram of the SCFA Extraction Workflow

Caption: A typical workflow for the extraction of SCFAs from microbial cultures.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like the methyl ester of this compound.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is commonly used for FAME analysis.

-

Injector: Split/splitless injection is typically used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might start at a low temperature (e.g., 50-70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300°C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) can be used to increase sensitivity and selectivity by monitoring characteristic ions of the target analyte.

| Analyte | Derivatization | Typical GC Column | Detection Method |

| This compound | Methylation (FAME) | DB-5ms, HP-5ms | MS (EI, SIM) |

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of SCFAs, often with derivatization to improve detection by UV or fluorescence detectors. HPLC coupled with mass spectrometry (HPLC-MS) offers high sensitivity and specificity without the need for derivatization.

Typical HPLC Parameters:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detector: UV detector (if derivatized), or a mass spectrometer (ESI-MS).

Conclusion

This compound is a significant metabolite in the microbial world, primarily as an intermediate in the catabolism of leucine. Its presence is indicative of active branched-chain amino acid metabolism, which is crucial for microbial growth and adaptation. While its role as a signaling molecule is still under investigation, its structural characteristics and its production as a secondary metabolite in some microbes suggest a potential for involvement in cell-cell communication. The analytical methods outlined in this guide provide a robust framework for researchers to quantify this and other short-chain fatty acids, enabling a deeper understanding of their metabolic roles. Further research into the natural production, degradation pathways beyond leucine catabolism, and potential signaling functions of this compound will undoubtedly reveal new facets of microbial metabolism and interaction.

References

- 1. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 2. Reactome | 3-Methylcrotonyl-CoA carboxylase deficiency [reactome.org]

- 3. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hormonal control by A-factor of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Butenolides from Streptomyces albus J1074 Act as External Signals To Stimulate Avermectin Production in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biotechnology of Rhodococcus for the production of valuable compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Aerobic Growth of Rhodococcus aetherivorans BCP1 Using Selected Naphthenic Acids as the Sole Carbon and Energy Sources [frontiersin.org]

- 9. Aerobic Growth of Rhodococcus aetherivorans BCP1 Using Selected Naphthenic Acids as the Sole Carbon and Energy Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]

- 12. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

3-Methyl-2-butenoic acid as a volatile organic compound in plant-insect interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are pivotal in mediating the intricate relationships between plants and insects. These chemical messengers, released by plants constitutively or in response to biotic and abiotic stresses, govern a wide array of insect behaviors, including foraging, oviposition, and avoidance. Among the vast arsenal of plant-emitted volatiles, short-chain fatty acids and their derivatives are emerging as significant players. This technical guide focuses on 3-methyl-2-butenoic acid, a methyl-branched unsaturated carboxylic acid, and its role as a semiochemical in plant-insect interactions. While direct and extensive research on this compound in a plant-herbivore or plant-pollinator context is still developing, this guide synthesizes the current understanding of its biosynthesis, detection by insects, and potential ecological roles, drawing parallels from structurally related compounds and established principles of chemical ecology.

Biosynthesis of this compound in Plants

This compound, also known as senecioic acid, is a C5 isoprenoid.[1] Its biosynthesis in plants is rooted in the fundamental isoprenoid pathway, which produces the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways to generate IPP and DMAPP: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids.

The formation of this compound likely proceeds from these C5 precursors through a series of enzymatic modifications, including dephosphorylation, oxidation, and isomerization. While the precise enzymatic steps leading to this compound are not fully elucidated in the context of plant volatile emission, the general pathway provides a framework for its biogenesis.

Emission and Ecological Role in Plant-Insect Interactions

Plants can release this compound as part of their volatile blend. While it has been identified in various plant species, including Farfugium japonicum and Peucedanum japonicum, its ecological function in many of these interactions is not yet fully understood.[1] However, the roles of structurally similar compounds offer valuable insights.

For instance, 3-methyl-2-buten-1-yl acetate, an ester derivative, has been identified as an alarm pheromone component in Africanized honeybees, demonstrating the potential for this carbon skeleton to elicit strong behavioral responses in insects. This compound, in combination with isopentyl acetate, was found to be more effective at recruiting worker bees than either compound alone.

In the context of herbivory, plants are known to release a variety of VOCs upon damage, including short-chain fatty acids and their derivatives. These herbivore-induced plant volatiles (HIPVs) can serve as cues for both herbivores and their natural enemies. While specific quantitative data for this compound emission in response to herbivory is limited, it is plausible that it could function as either an attractant for specialist herbivores or a repellent for generalists. Conversely, it could act as a component of the "cry for help" signal that attracts predators and parasitoids of the herbivores.

Table 1: Illustrative Quantitative Data on this compound Emission (Note: The following data are hypothetical and for illustrative purposes, as specific quantitative emission rates from a defined plant-insect interaction are not readily available in the reviewed literature.)

| Plant Species | Insect Herbivore | Treatment | Emission Rate of this compound (ng g⁻¹ h⁻¹) |

| Salix spp. | Chrysomela populi | Undamaged Control | 2.5 ± 0.8 |

| Salix spp. | Chrysomela populi | Mechanical Damage | 15.7 ± 3.2 |

| Salix spp. | Chrysomela populi | Herbivore Damage (24h) | 45.3 ± 8.9 |

| Salix spp. | Chrysomela populi | Herbivore Damage (48h) | 62.1 ± 11.5 |

Insect Olfactory Detection and Signaling

Insects perceive volatile chemical cues through their olfactory system, primarily located on the antennae. Olfactory sensory neurons (OSNs) housed within specialized hair-like structures called sensilla detect odor molecules. The insect olfactory system utilizes two main families of receptors: Odorant Receptors (ORs) and Ionotropic Receptors (IRs).[2][3]

ORs are ligand-gated ion channels that typically form a heterodimer consisting of a variable odorant-specific receptor protein (OrX) and a conserved co-receptor (Orco).[3] IRs are another class of chemoreceptors, related to ionotropic glutamate receptors, that are often tuned to detect acids, amines, and other specific classes of compounds.[2]

The detection of a carboxylic acid like this compound by an insect would likely involve the IR pathway. Upon binding of the acid to a specific IR complex on the dendritic membrane of an OSN, a conformational change would occur, leading to the opening of an ion channel. The resulting influx of ions depolarizes the neuron, generating an action potential that is transmitted to the antennal lobe of the insect brain for processing, ultimately leading to a behavioral response.

Table 2: Illustrative Electrophysiological Responses of an Insect to this compound (Note: The following data are hypothetical and for illustrative purposes.)

| Insect Species | Olfactory Sensillum | Odorant Concentration (µg/µL) | EAG Response (-mV) | SSR Firing Rate (spikes/s) |

| Chrysomela populi | Sensilla basiconica | 0 (Control) | 0.1 ± 0.05 | 5 ± 2 |

| Chrysomela populi | Sensilla basiconica | 0.1 | 0.8 ± 0.2 | 25 ± 5 |

| Chrysomela populi | Sensilla basiconica | 1 | 1.5 ± 0.4 | 68 ± 12 |

| Chrysomela populi | Sensilla basiconica | 10 | 2.3 ± 0.6 | 115 ± 20 |

Table 3: Illustrative Behavioral Responses of an Insect to this compound in a Y-tube Olfactometer (Note: The following data are hypothetical and for illustrative purposes.)

| Insect Species | Odor Source | Control Source | % Choice for Odor | % Choice for Control | No Choice | Attraction Index |